4-(2-chloroethyl)benzenesulfonic Acid
Description
Contextual Significance in Aromatic Sulfonic Acid Chemistry
Aromatic sulfonic acids are a cornerstone class of organic compounds, defined by the presence of a sulfonic acid group (-SO₃H) attached to an aromatic ring. numberanalytics.com Their importance in organic chemistry is extensive, primarily due to their utility as synthesis intermediates, catalysts, and surfactants. numberanalytics.comnumberanalytics.com
The introduction of a sulfonic acid group, a process known as sulfonation, is a fundamental electrophilic aromatic substitution reaction. numberanalytics.comchemicalbook.com This functional group imparts several key properties to the aromatic molecule. Notably, it is strongly acidic and significantly increases the water solubility of the compound, a feature that is highly valuable in the manufacturing of water-soluble dyes and certain pharmaceuticals. britannica.combyjus.com
The major applications of aromatic sulfonic acids include:
Detergents and Surfactants: Derivatives such as linear alkylbenzene sulfonates (LAS) are primary components in a vast majority of household and industrial detergents. elchemy.com
Dyes and Pigments: They serve as crucial precursors in the synthesis of many azo dyes, where the sulfonic acid group enhances the solubility and color fastness of the final product. numberanalytics.comelchemy.com
Pharmaceuticals: The sulfonamide functional group, derived from aromatic sulfonic acids, is the basis for sulfa drugs, an important class of antibiotics. numberanalytics.com Furthermore, sulfonic acids are used to form salts of drug substances, known as besylates, to improve properties like bioavailability.
Catalysis: Due to their strong acidity, aromatic sulfonic acids like p-toluenesulfonic acid (PTSA) are widely used as catalysts in reactions such as esterification and dehydration. britannica.comelchemy.com
Historical Development of Related Organosulfur Compounds
The study of organosulfur chemistry has a rich history, with many foundational discoveries occurring in the 19th century. tandfonline.comtandfonline.com This period saw the initial identification and characterization of major classes of organic compounds containing carbon-sulfur bonds. tandfonline.com Early chemists recognized the analogy between sulfur and oxygen compounds, leading to the discovery of thiols (mercaptans) and thioethers, the sulfur analogs of alcohols and ethers. wikipedia.org
The development of sulfonation reactions was a significant milestone, allowing for the direct introduction of the sulfonic acid group onto aromatic rings. chemicalbook.com This opened up pathways to a wide array of new chemicals with industrial relevance. The investigation into these compounds was not merely for practical application; it also played a crucial role in the development of theoretical concepts regarding the structure and nature of organic molecules. tandfonline.com The exploration of naturally occurring organosulfur compounds, such as those found in garlic and onions, further expanded the field. tandfonline.com This historical foundation paved the way for the synthesis and study of more complex, functionalized molecules like 4-(2-chloroethyl)benzenesulfonic acid.
Current Research Trajectories and Knowledge Gaps Pertaining to the Compound
Detailed research focusing specifically on this compound is sparse in publicly available literature, which in itself constitutes a significant knowledge gap. However, its chemical structure allows for informed predictions about its reactivity and potential research applications. The compound is bifunctional, possessing two distinct reactive sites: the sulfonic acid group and the chloroethyl side chain.
Predicted Reactivity and Potential Applications:
The sulfonic acid group exhibits typical reactions of aromatic sulfonic acids. It can be converted into derivatives like sulfonyl chlorides, sulfonamides, and sulfonate esters, which are common transformations in the synthesis of pharmaceuticals and other specialty chemicals. orgsyn.org
The 2-chloroethyl group is a reactive alkylating moiety. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the attachment of the 4-sulfophenyl-ethyl scaffold to various nucleophiles, such as amines, thiols, or alcohols, making it a potentially useful building block for more complex molecules.
While direct studies are limited, research on analogous compounds provides insight into potential areas of interest:
Intermediate in Synthesis: Similar to other substituted benzenesulfonic acids, it could serve as an intermediate in the production of dyes, agrochemicals, or pharmaceuticals where a linker between an aromatic ring and another functional group is required. ontosight.aiontosight.ai A patent describing the synthesis of 4-(2-aminoethyl)benzsulfamide involves a chlorosulfonation step on a related precursor, highlighting the industrial relevance of this structural class. google.com
Materials Science: Benzenesulfonic acid-functionalized materials have been a recent focus of research. For instance, benzenesulfonic groups have been covalently attached to graphene nanopores to enhance proton transport for applications in proton exchange membranes. acs.orgresearchgate.net Graphene nanopapers functionalized with benzenesulfonic acid groups have also shown high tensile strength and electrical conductivity. nih.gov The reactive chloroethyl group on this compound could provide a convenient anchor point for covalently bonding the benzenesulfonic acid moiety to such material surfaces.
Knowledge Gaps and Future Trajectories: The primary knowledge gap is the lack of fundamental experimental data for this compound itself, including detailed spectroscopic characterization, physical properties, and optimized synthetic routes.
Future research could be directed toward:
Developing efficient and scalable synthesis methods for the compound.
Exploring its utility as a bifunctional linker in medicinal chemistry to create novel drug candidates.
Investigating its application in materials science as a surface functionalization agent, for example, in creating ion-exchange resins or modifying nanomaterials. researchgate.net
Characterizing its reactivity profile to better understand how the two functional groups influence each other.
The absence of extensive research on this compound suggests that its potential as a versatile chemical intermediate remains largely untapped.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-chloroethyl)benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDGSGOXAMGDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCl)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406788 | |
| Record name | 4-(2-chloroethyl)benzenesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7296-73-3 | |
| Record name | 4-(2-chloroethyl)benzenesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Preparation Routes
Precursor-Based Synthesis Approaches
These methodologies begin with aromatic compounds that already possess a key part of the final structure, which is then elaborated upon. The primary strategies include modifying related halogenated aromatics or directly sulfonating a chloroethyl-substituted benzene (B151609) ring.
The synthesis can originate from aromatic compounds where a halogen is positioned on the benzene ring. One common approach involves the reaction of aromatic halogen compounds with sulfites, particularly when the halogen is activated by other electron-withdrawing groups. chemicalbook.com For instance, 1-chloro-2,4-dinitrobenzene (B32670) can react with a sulfite (B76179) to yield 1,3-dinitro-4-benzenesulfonic acid. chemicalbook.com While not a direct synthesis for the target molecule, this principle of nucleophilic aromatic substitution could be adapted, although the chloroethyl group is not an activating group, making this route less direct for 4-(2-chloroethyl)benzenesulfonic acid.
A more relevant precursor-based approach involves utilizing chlorobenzene (B131634). Chlorobenzene can be reacted with chlorosulfonic acid to produce 4-chlorobenzenesulfonyl chloride, which can then be further modified. google.com This intermediate is pivotal, as it establishes the chloro and sulfonyl functionalities on the ring, which could then undergo further reactions to introduce the ethyl group, though this falls more into functional group interconversion strategies.
The most direct precursor-based method for synthesizing this compound is the electrophilic aromatic substitution on (2-chloroethyl)benzene (B74947). In this reaction, the benzene ring is directly sulfonated using a strong sulfonating agent. youtube.com The (2-chloroethyl) group is an ortho-, para-directing group, meaning the incoming sulfonic acid group will be directed to the positions ortho and para relative to it. Due to steric hindrance, the para-substituted product is typically the major isomer.
Common sulfonating agents include concentrated sulfuric acid or fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). libretexts.org The reaction with fuming sulfuric acid is generally faster. libretexts.org The electrophile in this reaction is sulfur trioxide (SO₃), which is attacked by the electron-rich benzene ring. youtube.comlibretexts.org The reaction proceeds by heating the mixture to facilitate the substitution. libretexts.org
Table 1: Comparison of Sulfonating Agents for Aromatic Compounds
| Sulfonating Agent | Typical Reaction Conditions | Key Characteristics |
|---|---|---|
| Concentrated H₂SO₄ | Heating under reflux for several hours | Slower reaction rate; equilibrium may be a factor. libretexts.org |
| Fuming H₂SO₄ (Oleum) | Warming at ~40°C for 20-30 minutes | Faster reaction due to higher concentration of the SO₃ electrophile. libretexts.org |
Functional Group Interconversion Strategies
Functional group interconversion (FGI) is a foundational concept in organic synthesis that involves converting one functional group into another. imperial.ac.ukub.edu These strategies are employed when direct synthesis from a simple precursor is not feasible or efficient.
An alternative synthetic route involves starting with an aromatic ring that already contains a sulfonic acid group and a different side chain that can be converted into a 2-chloroethyl group. For example, one could start with 4-(2-hydroxyethyl)benzenesulfonic acid. The hydroxyl group can be converted to a chloro group using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This substitution reaction transforms the alcohol into the desired alkyl chloride.
Another potential precursor is 4-vinylbenzenesulfonic acid. The vinyl group could be hydrochlorinated using hydrogen chloride (HCl) to yield the 2-chloroethyl side chain. This addition reaction would follow Markovnikov's rule, but in this specific case, it leads to the desired product structure.
It is also conceivable to start with a different aromatic acid and convert it into a sulfonic acid. For example, a synthesis could begin with 4-(2-chloroethyl)benzoic acid. However, the direct conversion of a carboxylic acid group (-COOH) into a sulfonic acid group (-SO₃H) on an aromatic ring is not a standard or straightforward transformation in synthetic organic chemistry.
A more viable, albeit multi-step, approach involves the transformation of an amino group. Starting from 4-(2-chloroethyl)aniline, the amino group can be converted into a diazonium salt using nitrous acid. The resulting diazonium salt can then be subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to introduce a sulfonyl chloride group, which is subsequently hydrolyzed to the sulfonic acid. chemicalbook.com
Optimization of Reaction Conditions and Yield
Optimizing the synthesis of this compound, particularly via the direct sulfonation of (2-chloroethyl)benzene, is crucial for maximizing the yield and purity of the desired para-isomer while minimizing side products.
Key parameters for optimization include:
Temperature: The temperature significantly influences the reaction rate and the formation of byproducts. For sulfonation of chlorobenzene derivatives, temperatures can range from 150°C to 250°C. google.com Higher temperatures can increase the rate but may also lead to the formation of undesired isomers or sulfones, where two aromatic rings are linked by a sulfonyl group. chemicalbook.com
Reaction Time: The duration of the reaction must be sufficient for completion but not so long as to promote the formation of byproducts. For many sulfonation processes, reaction times can extend for several hours. google.com
Concentration of Sulfonating Agent: The ratio of the sulfonating agent to the aromatic substrate is critical. Using a large excess of the sulfonating agent can drive the reaction to completion but also increases the potential for side reactions and complicates purification. For instance, in the preparation of benzenesulfonyl chloride, using less than a 50% excess of chlorosulfonic acid increases the formation of diphenyl sulfone.
Catalysts and Additives: While direct sulfonation is often self-catalyzed by the strong acid medium, certain additives can influence the reaction. For example, in related preparations of 4-chlorobenzenesulfonyl chloride from chlorobenzene, the presence of an alkali metal salt can improve the yield. google.com
Table 2: Illustrative Data on Optimization of a Related Sulfonation Reaction
| Entry | Reactant | Sulfonating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzene | Fuming H₂SO₄ | 40 | 0.5 | >95 |
| 2 | Benzene | Conc. H₂SO₄ | 80 (reflux) | 4 | ~90 |
| 3 | Chlorobenzene | Chlorosulfonic Acid | 25-50 | 3 | ~89 (as sulfonyl chloride) google.com |
This table illustrates how reaction conditions are varied for different aromatic substrates to achieve high yields in sulfonation and related reactions. The specific optimization for this compound would require experimental investigation based on these principles.
Scalability Considerations in Synthetic Design
The successful transition of a synthetic methodology from a laboratory setting to an industrial scale hinges on a variety of critical factors. These include reaction kinetics, heat management, mass transfer, equipment selection, and downstream processing. For the synthesis of this compound, these considerations are paramount to ensure a safe, efficient, and economically viable process.
A plausible and scalable synthetic route to this compound involves a two-step process: the chlorosulfonation of 2-chloroethylbenzene to form an intermediate, 4-(2-chloroethyl)benzenesulfonyl chloride, followed by the hydrolysis of this intermediate to the final sulfonic acid product.
Step 1: Chlorosulfonation of 2-Chloroethylbenzene
The initial step is an electrophilic aromatic substitution reaction where 2-chloroethylbenzene is reacted with a sulfonating agent. Chlorosulfonic acid is a common and effective reagent for this transformation. globalspec.comstackexchange.com The reaction is typically carried out in an inert solvent, such as a halogenated hydrocarbon like chloroform (B151607) or dichloromethane, to control the reaction rate and facilitate heat dissipation. globalspec.com
The reaction proceeds as follows:
C₆H₅CH₂CH₂Cl + ClSO₃H → ClCH₂CH₂C₆H₄SO₂Cl + H₂O
The use of an excess of chlorosulfonic acid can help drive the reaction to completion. globalspec.com Temperature control is a critical parameter; sulfonation reactions are often highly exothermic. chemithon.com Maintaining a controlled temperature, typically in the range of 0 to 25 °C, is crucial to prevent side reactions and the formation of undesired byproducts, such as sulfones. scielo.br
Step 2: Hydrolysis of 4-(2-chloroethyl)benzenesulfonyl Chloride
The intermediate sulfonyl chloride is then hydrolyzed to the desired sulfonic acid. This is typically achieved by reacting the sulfonyl chloride with water. orgsyn.org The hydrolysis can be performed in an aqueous medium, and the reaction is generally straightforward.
The reaction is as follows:
ClCH₂CH₂C₆H₄SO₂Cl + H₂O → ClCH₂CH₂C₆H₄SO₃H + HCl
Care must be taken during this step as the hydrolysis of sulfonyl chlorides can be vigorous and generates hydrochloric acid as a byproduct. google.com The final product, this compound, can then be isolated and purified through techniques such as crystallization or extraction.
Industrial Scale-Up Considerations
When scaling up this synthesis, several factors must be carefully managed:
Reactor Type: For large-scale production, continuous processing is often favored over batch processing for improved consistency and throughput. google.com Falling film reactors are widely used for industrial sulfonation reactions due to their excellent heat and mass transfer characteristics. researchgate.net In such a reactor, the organic reactant flows as a thin film down the walls of tubes while being exposed to the sulfonating agent, allowing for efficient removal of the heat of reaction. google.com
Heat Management: The exothermic nature of the sulfonation reaction necessitates a robust cooling system to maintain the optimal reaction temperature and prevent thermal runaways. chemithon.comnumberanalytics.com The design of the reactor must incorporate a high surface area to volume ratio to facilitate efficient heat exchange.
Reagent Handling and Stoichiometry: Precise control over the molar ratio of the reactants is essential to maximize yield and minimize the formation of impurities. chemithon.com The handling of corrosive reagents like chlorosulfonic acid requires specialized equipment and safety protocols.
Byproduct and Waste Management: The synthesis generates byproducts such as hydrochloric acid and potentially some sulfones. scielo.brgoogle.com An effective industrial process must include provisions for the safe handling, and where possible, recycling or neutralization of these byproducts. asiachmical.com
Downstream Processing: The purification of the final product on a large scale can be challenging. Crystallization is a common method for purifying solid sulfonic acids. The process must be optimized to ensure high purity and yield of the final product.
The following table summarizes key parameters and considerations for the scalable synthesis of this compound:
| Parameter | Laboratory Scale | Industrial Scale | Key Considerations for Scale-Up |
| Reaction Vessel | Round-bottom flask | Falling film reactor, Continuous stirred-tank reactor (CSTR) | Enhanced heat and mass transfer, continuous operation for consistency. |
| Sulfonating Agent | Chlorosulfonic acid, Fuming sulfuric acid | Sulfur trioxide (SO₃) gas, Chlorosulfonic acid | Cost-effectiveness, ease of handling, and minimization of waste streams. SO₃ is often preferred for large-scale continuous processes. chemithon.com |
| Solvent | Chloroform, Dichloromethane | Often run neat or with minimal solvent in continuous reactors | Minimizing solvent use reduces cost and environmental impact. |
| Temperature Control | Ice bath | Jacketed reactors with efficient cooling systems | Precise temperature control is crucial to prevent side reactions and ensure safety. numberanalytics.com |
| Reaction Time | Hours | Minutes to hours (residence time in continuous reactor) | Optimization of residence time to maximize throughput and conversion. |
| Work-up/Purification | Extraction, Recrystallization | Continuous crystallization, Filtration, Drying | Efficient and scalable purification methods to meet product specifications. |
| Safety | Standard laboratory safety procedures | Process safety management (PSM), automated control systems | Handling of corrosive and reactive chemicals, management of exothermic reactions. numberanalytics.com |
By carefully addressing these scalability considerations, the synthesis of this compound can be efficiently and safely transitioned from a laboratory procedure to a robust industrial manufacturing process.
Chemical Reactivity and Mechanistic Pathways
Reactions Involving the Sulfonic Acid Group
The sulfonic acid group (-SO₃H) is a strongly acidic and highly functionalizable moiety. wikipedia.orgontosight.ai Its reactivity is central to the derivatization of the parent molecule into various sulfonyl compounds. Arylsulfonic acids can undergo several key reactions, including conversion to sulfonyl halides, sulfonamides, and sulfonic esters. numberanalytics.com
Formation of Sulfonyl Halides
A primary reaction of aromatic sulfonic acids is their conversion to sulfonyl halides, most commonly sulfonyl chlorides. This transformation is a crucial step for subsequent derivatizations. The resulting product from 4-(2-chloroethyl)benzenesulfonic acid is 4-(2-chloroethyl)benzene-1-sulfonyl chloride. lookchem.comchemicalbook.com
The synthesis of aryl sulfonyl chlorides from their corresponding sulfonic acids can be achieved using several halogenating agents. A common laboratory and industrial method involves treating the sulfonic acid or its sodium salt with reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). orgsyn.org An alternative and widely used approach is the direct chlorosulfonation of the parent arene, in this case, (2-chloroethyl)benzene (B74947), using chlorosulfonic acid (ClSO₃H). lookchem.comorgsyn.org The reaction proceeds via electrophilic aromatic substitution, where sulfur trioxide (SO₃), often generated in situ, acts as the electrophile. wikipedia.org
Table 1: Common Reagents for the Synthesis of 4-(2-chloroethyl)benzene-1-sulfonyl chloride
| Reagent | Starting Material | General Reaction Conditions |
|---|---|---|
| Thionyl chloride (SOCl₂) | This compound | Often used with a catalyst, heating may be required. |
| Phosphorus pentachloride (PCl₅) | Sodium 4-(2-chloroethyl)benzenesulfonate | Heating the mixture of solids. orgsyn.org |
| Chlorosulfonic acid (ClSO₃H) | (2-chloroethyl)benzene | Direct electrophilic aromatic substitution. lookchem.com |
Synthesis of Sulfonamides
Sulfonamides are a significant class of compounds, and their synthesis typically begins with a sulfonyl chloride. 4-(2-chloroethyl)benzene-1-sulfonyl chloride can be readily converted to 4-(2-chloroethyl)benzene-1-sulfonamide by reaction with ammonia (B1221849) or amines. biosynth.comnih.gov
The mechanistic pathway involves a nucleophilic acyl substitution. libretexts.orgyoutube.com The nitrogen atom of ammonia or a primary/secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable sulfonamide. Sulfonyl chlorides are highly reactive towards nucleophiles like ammonia, which facilitates this transformation. libretexts.org The reaction with ammonium (B1175870) hydroxide (B78521) is a documented method for this conversion. lookchem.com This reactivity is a cornerstone for creating a diverse range of N-substituted sulfonamides by employing different primary or secondary amines as the nucleophile. scielo.brresearchgate.net
Derivatization to Sulfonic Esters
Sulfonic esters, or sulfonates, are another important class of derivatives accessible from sulfonic acids. The most common route to their formation is the reaction of a sulfonyl chloride with an alcohol, a process known as alcoholysis. wikipedia.org Thus, 4-(2-chloroethyl)benzene-1-sulfonyl chloride reacts with various alcohols (R'-OH) to produce the corresponding 4-(2-chloroethyl)benzenesulfonate esters.
This reaction also proceeds via a nucleophilic acyl substitution mechanism, where the oxygen atom of the alcohol attacks the sulfonyl sulfur, leading to the displacement of the chloride leaving group. wikipedia.org An analogous compound, 2-chloroethyl 4-methylbenzenesulfonate, is synthesized via this pathway. chemsynthesis.com While this two-step process (sulfonic acid → sulfonyl chloride → sulfonic ester) is prevalent, methods for the direct esterification of sulfonic acids exist. One such method involves reacting the free sulfonic acid with an ester of phosphoric acid, which avoids the hazardous reagents typically used to form sulfonyl chlorides. google.com
Reactivity of the 2-Chloroethyl Moiety
The 2-chloroethyl side chain (-CH₂CH₂Cl) provides a second site of reactivity on the molecule, behaving as a typical alkyl halide. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles or involvement in elimination reactions.
Nucleophilic Substitution Reactions
The primary reaction of the 2-chloroethyl group is aliphatic nucleophilic substitution, where a nucleophile displaces the chloride ion. csbsju.edu This reaction is characteristic of primary alkyl halides and typically proceeds through an Sₙ2 mechanism. The carbon atom bonded to the chlorine is electrophilic and is readily attacked by a wide range of nucleophiles. This allows for the introduction of diverse functional groups onto the ethyl side chain.
For example, reaction with hydroxide ions can yield the corresponding alcohol, alkoxides can form ethers, and cyanide can introduce a nitrile group. This versatility makes the 2-chloroethyl group a useful handle for further molecular elaboration. The aromatic ring imparts additional stability to the side chain, influencing its reactivity.
Table 2: Examples of Nucleophilic Substitution Products
| Nucleophile (Nu⁻) | Product Structure | Product Class |
|---|---|---|
| OH⁻ (Hydroxide) | Ar-CH₂CH₂-OH | Alcohol |
| OR'⁻ (Alkoxide) | Ar-CH₂CH₂-OR' | Ether |
| CN⁻ (Cyanide) | Ar-CH₂CH₂-CN | Nitrile |
| NH₃ (Ammonia) | Ar-CH₂CH₂-NH₂ | Amine |
| I⁻ (Iodide) | Ar-CH₂CH₂-I | Alkyl Iodide |
Elimination Reactions
In the presence of a strong, non-nucleophilic base, the 2-chloroethyl group can undergo an elimination reaction to form an alkene. This reaction involves the removal of a proton from the carbon adjacent to the chlorine-bearing carbon (the β-carbon) and the simultaneous or sequential loss of the chloride leaving group. The product of this elimination is 4-vinylbenzenesulfonic acid. researchgate.net
This transformation typically follows an E2 (bimolecular elimination) mechanism, which is a concerted, single-step process favored by strong bases. The conditions of the reaction, such as the strength and steric bulk of the base, temperature, and solvent, determine the competition between substitution and elimination pathways. Higher temperatures and the use of sterically hindered bases tend to favor elimination over substitution.
Table of Compounds
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and the regiochemical outcome of such reactions on a substituted benzene ring is determined by the electronic properties of the existing substituents. In the case of this compound, the benzene ring is disubstituted, and the directing effects of both the sulfonic acid group and the 2-chloroethyl group must be considered to predict the position of an incoming electrophile.
The sulfonic acid group (-SO₃H) is a strongly deactivating group and a meta-director. Its strong electron-withdrawing nature, arising from the electronegativity of the oxygen atoms and the sulfur's positive formal charge, reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack compared to benzene itself. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.
In the specific case of this compound, the sulfonic acid group is at position 1 and the 2-chloroethyl group is at position 4. The sulfonic acid group directs incoming electrophiles to positions 3 and 5 (meta), while the 2-chloroethyl group directs to positions 2 and 6 (ortho), as the para position is already occupied. Consequently, the directing effects of both substituents reinforce each other, leading to the preferential substitution at the positions ortho to the 2-chloroethyl group and meta to the sulfonic acid group.
| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |
|---|---|---|---|
| -SO₃H (Sulfonic Acid) | Strongly Electron-Withdrawing | Strongly Deactivating | Meta-directing |
| -CH₂CH₂Cl (2-Chloroethyl) | Weakly Electron-Donating (Alkyl) with Inductive Withdrawal (Cl) | Weakly Activating/Deactivating | Ortho-, Para-directing |
Redox Transformations and Stability
The redox chemistry of this compound is influenced by the potential transformations of both the sulfonic acid and the chloroethyl functionalities. Aromatic sulfonic acids are generally resistant to oxidation under standard conditions. However, they can undergo reductive cleavage. For instance, treatment with certain reducing agents can lead to the formation of thiophenols, though this often requires harsh conditions.
The chloroethyl group, on the other hand, is more susceptible to both oxidation and reduction. Oxidation of the alkyl chain could potentially occur at the benzylic-like position, though the presence of the deactivating sulfonic acid group makes the ring less susceptible to side-chain oxidation. More commonly, the alkyl halide moiety can undergo reduction. The carbon-chlorine bond can be cleaved through various reductive methods, including catalytic hydrogenation or treatment with reducing metals, to yield the corresponding ethylbenzenesulfonic acid. Electrochemical reduction is another pathway for the transformation of alkyl halides. wikipedia.org
| Functional Group | Redox Transformation | Potential Products | Typical Conditions |
|---|---|---|---|
| -SO₃H (Sulfonic Acid) | Reduction | 4-(2-chloroethyl)thiophenol | Strong reducing agents |
| -CH₂CH₂Cl (2-Chloroethyl) | Reduction | 4-ethylbenzenesulfonic acid | Catalytic hydrogenation, reducing metals |
Derivatives, Analogues, and Structure Interaction Relationships
Design and Synthesis of Novel Derivatives
The synthesis of novel derivatives is often aimed at creating compounds with specific biological or chemical activities. nih.govrsc.org This is achieved by systematically altering the three main components of the parent molecule: the chloroethyl side chain, the benzene (B151609) ring, and the sulfonic acid group.
The 2-chloroethyl group serves as a reactive handle for various chemical transformations. The chlorine atom, being a good leaving group, can be displaced by a range of nucleophiles to introduce new functional groups. For instance, reaction with amines can lead to the corresponding 4-(2-aminoethyl)benzenesulfonamide (B156865) derivatives, which can then be further modified, such as through the formation of Schiff bases. researchgate.net This approach allows for the introduction of diverse structural motifs at this position.
The properties and reactivity of the benzene ring can be significantly altered by the introduction of additional substituents. These effects are governed by the interplay of inductive and resonance effects, which can either activate or deactivate the ring towards further electrophilic substitution. msu.edulibretexts.orglibretexts.org
Activating Groups: Electron-donating groups (e.g., -OH, -NH₂, -CH₃) increase the electron density of the benzene ring, making it more reactive than benzene itself. docbrown.info These groups typically direct incoming electrophiles to the ortho and para positions. unizin.org
Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) decrease the ring's electron density, making it less reactive. libretexts.orglibretexts.org Halogens, while deactivating, are an exception as they direct substitution to the ortho and para positions. unizin.org Most other deactivating groups are meta-directing. libretexts.org
In the context of 4-(2-chloroethyl)benzenesulfonic acid derivatives, additional substituents like chlorine or alkylthio groups have been introduced to synthesize novel compounds. mdpi.com For example, the synthesis of 4-chloro-3-nitro-benzenesulfonic acid involves the nitration of chlorobenzenesulfonic acids, demonstrating the application of these principles. ontosight.ai
Table 1: Effect of Substituents on Benzene Ring Reactivity
| Substituent Group | Effect on Reactivity | Directing Position |
|---|---|---|
| -OH, -NH₂, -OR | Activating | ortho, para |
| -Alkyl (-CH₃, etc.) | Activating | ortho, para |
| -Halogens (-Cl, -Br) | Deactivating | ortho, para |
| -NO₂, -CN, -SO₃H | Deactivating | meta |
| -C=O (-CHO, -COR) | Deactivating | meta |
This table provides a general summary of substituent effects on electrophilic aromatic substitution.
The sulfonic acid moiety is a key functional group that can be readily converted into other derivatives, most notably sulfonamides. The conversion is typically achieved by first preparing the corresponding sulfonyl chloride, which then reacts with a primary or secondary amine to form the sulfonamide linkage (-SO₂NHR). nih.gov This strategy is widely employed in medicinal chemistry to generate large libraries of compounds with diverse biological activities. nih.govmdpi.commdpi.commdpi.com The sulfonamide group's geometry and hydrogen bonding capabilities play a crucial role in molecular interactions. mdpi.com
Beyond sulfonamides, the sulfonic acid can be transformed into sulfonate esters through reaction with alcohols. For example, the reaction of benzenesulfonyl chloride with 2-chloroethanol (B45725) yields 2-chloroethyl benzenesulfonate (B1194179).
Exploration of Analogues with Modified Linkages
Research extends to analogues where the fundamental structure is altered more significantly than in simple derivatization. This can involve replacing the benzene core with other aromatic systems, such as naphthalene, to explore how the size and electronics of the aromatic system influence activity. nih.gov The synthesis of such analogues allows for the exploration of a broader chemical space and the investigation of how the spatial arrangement of the key functional groups affects molecular interactions.
Structure-Interaction Relationship Studies
Understanding the relationship between a molecule's structure and its interactions with its environment or biological targets is a primary goal of derivative and analogue design. These studies elucidate how specific structural modifications translate into changes in function.
Substituents influence molecular interactions through a combination of electronic and steric effects, which in turn affect properties like binding affinity and reactivity.
Popular models for explaining these effects in aromatic interactions, such as π-stacking, have evolved. It is now understood that substituent effects are often better described as arising from local, direct interactions of the substituent with a partner molecule, rather than from a substituent-induced change across the entire π-system. nih.gov These interactions can include electrostatic forces, dispersion forces, and exchange repulsion. researchgate.net
Electrostatic Effects: Electron-withdrawing substituents can increase the strength of aromatic interactions by creating a more positive electrostatic potential on the ring, which favorably interacts with an electron-rich partner. rsc.org Conversely, electron-donating groups can enhance interactions with electron-poor partners. researchgate.net
Dispersion and Repulsion: While dispersion energy is a major stabilizing force in aromatic interactions, it can be counteracted by exchange repulsion. The balance between these forces is substituent-dependent. researchgate.net
Solvation Effects: In aqueous environments, the desolvation of non-polar surfaces on substituents can provide a significant entropic driving force for binding, enhancing interaction strength. rsc.org
Structure-activity relationship (SAR) studies on benzenesulfonamide (B165840) derivatives have shown that the nature and position of substituents are critical for biological activity. For example, in one study, the introduction of a styryl group onto a benzenesulfonamide scaffold led to a significant increase in anticholinesterase activity. mdpi.com Similarly, modifying substituents at the C2-position of a 1,4-bis(arylsulfonamido)benzene core was found to significantly impact inhibitory potency against the Keap1-Nrf2 protein-protein interaction. nih.gov
Table 2: Research Findings on Benzenesulfonamide Derivatives
| Derivative Class | Key Structural Modification | Research Finding | Reference |
|---|---|---|---|
| N-(2-acetyl-4-(styryl)phenyl)sulfonamides | Addition of a styryl group to the core structure | Significantly improved anticholinesterase activity compared to the precursor. | mdpi.com |
| 1,4-bis(arylsulfonamido)benzene-N,N′-diacetic acids | Variation of C2-substituents (e.g., ether vs. methylene (B1212753) linker) | Substituents at the C2-position significantly impacted inhibitory potencies in biochemical assays. | nih.gov |
| 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamides | Introduction of various alkylthio and heteroaryl groups | Resulted in compounds with high cytotoxic effects in specific cancer cell lines. | mdpi.com |
These studies highlight how systematic structural modifications provide valuable insights into the molecular interactions that govern the function of this compound derivatives.
Conformational Analysis and Ligand Binding Mechanisms
The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the substituent groups to the benzene ring. The key rotatable bonds are the C-S bond between the benzene ring and the sulfonic acid group, and the C-C bonds within the 2-chloroethyl side chain.
Similarly, the 2-chloroethyl side chain possesses conformational freedom. Rotation around the C-C single bonds allows the chloroethyl group to adopt various spatial arrangements. These different conformations will affect the molecule's polarity and its ability to interact with other molecules. The presence of the electronegative chlorine atom can lead to specific intramolecular interactions that may stabilize certain conformers.
The ligand binding mechanisms of this compound are expected to be driven by a combination of electrostatic interactions, hydrogen bonding, and potentially weaker van der Waals forces. The sulfonic acid group is a strong acid and will typically be deprotonated under physiological conditions, resulting in a negatively charged sulfonate group. This anionic character makes it a prime candidate for forming strong electrostatic interactions with positively charged residues (e.g., arginine, lysine) in the binding pockets of proteins.
Furthermore, the oxygen atoms of the sulfonate group are excellent hydrogen bond acceptors. This allows the molecule to form multiple hydrogen bonds with suitable donor groups in a receptor's active site, contributing to the stability and specificity of the binding interaction. The aromatic benzene ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The 2-chloroethyl group, while adding a degree of hydrophobicity, also introduces a potential site for halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition.
Molecular Recognition Profiles
The molecular recognition profile of a compound describes its ability to selectively bind to specific biological targets. For this compound, this profile would be determined by the interplay of its structural and electronic features. The strong acidic nature of the sulfonic acid group is a dominant feature, suggesting that its primary interactions will be with targets that have complementary positively charged or polar binding sites.
The chloroethyl group can modulate the molecule's interaction profile in several ways. It can influence the electronic properties of the benzene ring and the acidity of the sulfonic acid group. Additionally, its size and conformational flexibility will impact how the molecule fits into a binding pocket. The presence of the chlorine atom could also lead to specific interactions that are not possible with a simple alkyl or ethyl group, potentially enhancing binding affinity and selectivity.
Due to the limited specific research on this compound, a detailed molecular recognition profile is not available. To fully understand its selectivity and affinity for various biological targets, extensive experimental studies, such as binding assays and structural biology techniques (e.g., X-ray crystallography or NMR spectroscopy of ligand-receptor complexes), would be required.
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides fundamental insights into the molecular structure of 4-(2-chloroethyl)benzenesulfonic acid by probing the interactions of the molecule with electromagnetic radiation.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The spectra are characterized by absorption bands (FTIR) or scattering peaks (Raman) corresponding to specific vibrational modes of the chemical bonds. For this compound, key vibrations are associated with the sulfonic acid group, the para-substituted aromatic ring, and the chloroethyl side chain.
The sulfonic acid group (–SO₃H) exhibits strong and characteristic vibrations. The S=O asymmetric and symmetric stretching vibrations are particularly prominent. cdnsciencepub.comcdnsciencepub.com The C–S stretching vibration also provides a useful diagnostic peak. asianpubs.org The para-disubstituted benzene (B151609) ring gives rise to characteristic C-H stretching and bending modes, as well as C=C ring stretching vibrations. researchgate.net The chloroethyl group is identified by its C-H stretching and bending frequencies and a distinctive C-Cl stretching vibration, typically found in the lower wavenumber region of the spectrum.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Sulfonic Acid (SO₃H) | O-H stretch | 3200 - 2500 (broad) |
| S=O asymmetric stretch | 1250 - 1140 | |
| S=O symmetric stretch | 1070 - 1030 | |
| S-O stretch | 700 - 600 | |
| Aromatic Ring | C-H stretch | 3100 - 3000 |
| C=C ring stretch | 1600 - 1450 | |
| C-H out-of-plane bend (para) | 860 - 800 | |
| Chloroethyl Group | C-H stretch (aliphatic) | 2960 - 2850 |
| C-Cl stretch | 750 - 650 | |
| Carbon-Sulfur Bond | C-S stretch | 760 - 700 |
Data compiled from general spectroscopic tables and studies on related sulfonic acid compounds. cdnsciencepub.comasianpubs.orgresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the chloroethyl group. The aromatic region will display a typical AA'BB' system for a 1,4-disubstituted (para) benzene ring, appearing as two doublets. wisc.edutandfonline.com The protons ortho to the electron-withdrawing sulfonic acid group will be shifted downfield compared to the protons ortho to the chloroethyl group. The chloroethyl group will exhibit two triplet signals due to spin-spin coupling between the adjacent methylene (B1212753) (–CH₂–) groups. The methylene group attached to the chlorine atom (–CH₂Cl) will be more deshielded and appear further downfield than the methylene group attached to the aromatic ring (Ar–CH₂–). chemicalbook.compearson.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about each unique carbon atom in the molecule. For this compound, six distinct signals are expected: four for the aromatic carbons and two for the chloroethyl carbons. The chemical shifts of the aromatic carbons are influenced by the substituents; the carbon atom directly attached to the sulfonic acid group (ipso-carbon) and the carbon attached to the chloroethyl group will have characteristic shifts. researchgate.netlibretexts.org The other two aromatic carbons will also have distinct chemical shifts. The two aliphatic carbons will be found in the upfield region of the spectrum, with the carbon bonded to the chlorine atom appearing at a lower field (higher ppm value) due to the electronegativity of chlorine. libretexts.orgcompoundchem.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound ¹H NMR (Proton)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (ortho to -SO₃H) | 7.8 - 8.0 | Doublet |
| Aromatic H (ortho to -CH₂CH₂Cl) | 7.3 - 7.5 | Doublet |
| Ar-CH₂- | ~3.1 | Triplet |
¹³C NMR (Carbon-13)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-SO₃H (ipso) | 145 - 150 |
| C-CH₂CH₂Cl (ipso) | 140 - 145 |
| Aromatic CH (ortho to -SO₃H) | 126 - 128 |
| Aromatic CH (ortho to -CH₂CH₂Cl) | 129 - 131 |
| Ar-CH₂- | ~35 |
| -CH₂-Cl | ~43 |
Predicted values are based on data from analogous compounds such as 2-chloroethanol (B45725), 4-chlorobenzenesulfonic acid, and benzenesulfonic acid 2-chloroethyl ester, and established substituent effects. chemicalbook.comresearchgate.netacs.orgchemicalbook.comchemicalbook.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to electronic transitions. Aromatic compounds like this compound exhibit characteristic absorptions due to π → π* transitions within the benzene ring. up.ac.za
The UV spectrum of benzene shows a strong primary absorption band (E-band) around 204 nm and a weaker, fine-structured secondary band (B-band) around 255 nm. spcmc.ac.in Substitution on the benzene ring affects the position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands. Both the sulfonic acid and chloroethyl groups are expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. up.ac.zaspcmc.ac.in For para-disubstituted benzenes where one group is electron-withdrawing (like -SO₃H) and the other is weakly electron-donating or -withdrawing (like -CH₂CH₂Cl), the shift in the primary absorption band is typically pronounced. spcmc.ac.in
Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Absorption Band | Predicted λₘₐₓ (nm) |
|---|---|
| Primary Band (E-band) | ~220 - 240 |
| Secondary Band (B-band) | ~265 - 285 |
Predictions based on substituent effects on the benzene chromophore. up.ac.zaspcmc.ac.innist.gov
Chromatographic Separation and Quantification Techniques
Chromatographic methods are paramount for separating this compound from complex mixtures and for its precise quantification.
Gas Chromatography (GC) is a technique used to separate volatile compounds. Due to their high polarity and low volatility, sulfonic acids like this compound are not suitable for direct GC analysis. colostate.edu However, they can be analyzed after a chemical derivatization step to convert them into more volatile and thermally stable derivatives, typically esters (e.g., methyl or ethyl esters). gcms.czosti.gov Reagents such as diazomethane (B1218177) or trimethyloxonium (B1219515) tetrafluoroborate (B81430) can be used for this purpose. colostate.eduosti.gov
Once derivatized, the resulting ester can be readily analyzed by GC, often coupled with a Mass Spectrometry (MS) detector. GC-MS provides excellent separation and definitive identification based on the compound's mass spectrum, which serves as a molecular fingerprint. The mass spectrum of the derivatized compound would show a molecular ion peak and characteristic fragmentation patterns related to the loss of the ester group, the chloroethyl side chain, and cleavage of the aromatic ring.
Table 4: GC-MS Analysis Approach for this compound
| Parameter | Description |
|---|---|
| Prerequisite | Chemical derivatization (e.g., methylation) to form a volatile ester. |
| GC Column | Typically a non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS). |
| Injection | Split/splitless injector. |
| Detection | Mass Spectrometry (MS) in Electron Ionization (EI) mode. |
| Quantification | Based on peak area, often using an internal standard. |
| Identification | Comparison of retention time and mass spectrum with a known standard. |
Methodology based on established procedures for the analysis of sulfonic acids by GC-MS. gcms.czosti.govresearchgate.netagilent.com
High-Performance Liquid Chromatography (HPLC) is the most common and direct method for the analysis of non-volatile and polar compounds like sulfonic acids. helixchrom.comsielc.com Several HPLC modes can be employed for the separation and quantification of this compound.
Reversed-Phase (RP-HPLC): This is a widely used technique where a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). To achieve good peak shape and retention for a strong acid like a sulfonic acid, ion-pairing agents (e.g., tetrabutylammonium) or acidic mobile phase modifiers (e.g., phosphoric acid) are often added. nih.gov
Mixed-Mode Chromatography: Columns that possess both reversed-phase and ion-exchange characteristics offer a robust alternative. helixchrom.com For an anionic compound like a sulfonate, a mixed-mode column with anion-exchange properties can provide excellent retention and selectivity, often with simpler mobile phases than traditional ion-pairing chromatography. helixchrom.com
Detection is typically achieved using a UV detector, as the benzene ring is a strong chromophore. Wavelengths corresponding to the B-band (~260-270 nm) are often chosen for selectivity. sielc.com For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).
Table 5: Exemplary HPLC Conditions for this compound Analysis
| Parameter | Condition 1: Reversed-Phase | Condition 2: Mixed-Mode |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Mixed-Mode Anion Exchange (e.g., Amaze TR) |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid (gradient or isocratic) | Acetonitrile/Water with Ammonium (B1175870) Formate buffer (gradient or isocratic) |
| Flow Rate | 0.8 - 1.2 mL/min | 0.8 - 1.2 mL/min |
| Detector | UV at ~270 nm or Mass Spectrometry (MS) | UV at ~270 nm or Mass Spectrometry (MS) |
Conditions are based on established methods for benzenesulfonic acid and related aromatic sulfonic acids. helixchrom.comsielc.comnih.govsielc.com
X-ray Crystallography for Solid-State Structure Determination
A thorough search of crystallographic databases and peer-reviewed scientific literature did not yield any specific studies on the single-crystal X-ray diffraction of this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles is not available.
While the solid-state structures of related aromatic sulfonic acids, such as benzenesulfonic acid, have been determined, this data cannot be directly extrapolated to this compound due to the influence of the 4-(2-chloroethyl) substituent on the crystal packing and molecular conformation.
Computational Chemistry and Theoretical Modeling Investigations
Quantum Chemical Calculations
Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are fundamental to understanding the electronic properties and behavior of a molecule at the atomic level. aps.orgrsc.org These calculations would provide the basis for the analyses described in the subsequent subsections.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
This analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govresearchgate.net A smaller gap generally suggests higher reactivity. nih.gov For 4-(2-chloroethyl)benzenesulfonic acid, this analysis would reveal how the chloroethyl and sulfonic acid groups influence the electronic properties of the benzene (B151609) ring.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound No published data is available. This table is for illustrative purposes only.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Prediction and Assignment of Vibrational Frequencies
Computational methods are used to predict the vibrational spectra (Infrared and Raman) of a molecule. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign specific molecular vibrations (e.g., C-H stretching, S=O stretching, C-Cl stretching) to the peaks observed in experimental FT-IR and FT-Raman spectra. github.io This correlation helps to confirm the molecular structure and understand the bonding characteristics. For the target molecule, theoretical calculations would help assign the characteristic vibrational modes of the substituted benzene ring and the chloroethyl and sulfonic acid functional groups.
Computational NMR Chemical Shift Predictions
Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) for a molecule. mdpi.com These predictions are achieved by calculating the magnetic shielding tensors for each nucleus. nih.gov Comparing the computed chemical shifts with experimental NMR data serves as a powerful tool for structural elucidation and confirmation. mdpi.com Such a study on this compound would help in assigning the specific proton and carbon signals in its experimental NMR spectra.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. chemrxiv.orgresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient areas (positive potential), prone to nucleophilic attack. researchgate.net An MEP map of this compound would highlight the electronegative oxygen and chlorine atoms as regions of negative potential and the hydrogen atoms as regions of positive potential, providing insights into its intermolecular interaction sites. ijnc.ir
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule, providing a detailed picture of bonding and charge transfer (delocalization) effects. mdpi.com It quantifies the stabilization energy associated with these interactions, such as hyperconjugation. For this compound, NBO analysis would clarify the nature of the bonds (e.g., C-S, S-O, C-Cl) and investigate intramolecular charge transfer from lone pair orbitals of oxygen and chlorine atoms to antibonding orbitals within the molecule. ijnc.ir
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. chemrxiv.org For a flexible molecule like this compound, which has rotatable bonds in its chloroethyl side chain, MD simulations are used to explore its conformational landscape. mdpi.com By simulating the molecule's movement in a given environment (e.g., in a solvent like water), researchers can identify the most stable, low-energy conformations and understand the dynamic behavior of the molecule, which is crucial for predicting its interactions with other molecules. rsc.org
Elucidation of Reaction Mechanisms via Computational Pathways
The formation of this compound and its subsequent reactions can be computationally modeled to understand the underlying mechanisms, including the identification of transition states and the calculation of activation energies.
The primary reaction for the synthesis of this compound is the electrophilic aromatic sulfonation of (2-chloroethyl)benzene (B74947). Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in clarifying the mechanism of aromatic sulfonation. researchgate.net For benzene and its derivatives, the sulfonation process is understood to be a nuanced electrophilic aromatic substitution. nih.gov
The 2-chloroethyl group is generally considered an ortho, para-directing deactivating group. nih.govresearchgate.net The electron-withdrawing nature of the chlorine atom deactivates the benzene ring towards electrophilic attack compared to unsubstituted benzene. nih.gov However, the lone pairs on the chlorine atom can be donated to the ring through resonance, directing the incoming electrophile to the ortho and para positions. Steric hindrance from the 2-chloroethyl group may favor the formation of the para isomer, this compound, especially at higher temperatures which favor the thermodynamically more stable product. researchgate.net
Computational models of the sulfonation of substituted benzenes suggest a complex mechanism that can involve one or two molecules of sulfur trioxide (SO(_3)). researchgate.netnih.gov The reaction may proceed through a concerted pathway or involve the formation of a Wheland intermediate (a σ-complex). nih.gov DFT calculations can be employed to determine the geometries of the transition states and the activation barriers for the ortho, meta, and para attacks, thus predicting the regioselectivity of the reaction.
Beyond its synthesis, the chloroethyl group of this compound introduces another reactive site. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Computational studies can model the reaction pathways of this nucleophilic substitution, for example, with hydroxide (B78521) ions or amines, to determine the feasibility and kinetics of such transformations. Additionally, the chloroethyl group has been identified as a key feature in some anticancer agents, where it acts as an alkylating agent.
Ligand-Target Binding Prediction and Docking Studies (focused on binding modes and energies)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery and for understanding the potential biological activity of a compound. While specific docking studies for this compound are not prevalent, insights can be drawn from studies on structurally related benzenesulfonamide (B165840) and benzenesulfonate (B1194179) derivatives.
Benzenesulfonamides are known inhibitors of various enzymes, with carbonic anhydrases being a prominent target. rsc.org Molecular docking studies on benzenesulfonamide derivatives have revealed key interactions within the active site of these enzymes. The sulfonamide moiety often coordinates with the zinc ion present in the active site of carbonic anhydrases, and the benzene ring can form hydrophobic and van der Waals interactions with surrounding amino acid residues.
For instance, in a study of triazole benzene sulfonamide derivatives as inhibitors of human carbonic anhydrase IX, docking studies revealed binding energies ranging from -8.1 to -9.2 kcal/mol. rsc.org The interactions involved hydrogen bonds with residues such as Gln92 and Thr200. rsc.org
| Compound | Predicted Bioactivity (log units) | Binding Energy (kcal/mol) |
|---|---|---|
| Derivative 1 | 9.13 | -8.1 |
| Derivative 2 | 9.65 | -8.2 |
| Derivative 20 | 10.05 | -8.1 |
| Derivative 24 | 10.03 | -8.3 |
| Derivative 27 | 10.104 | -9.2 |
Similarly, docking studies of novel benzenesulfonamide derivatives against breast cancer cell lines have shown high binding affinities. longdom.org For example, 2-(4-(dimethylamino) benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide exhibited a binding energy of -10.48 kcal/mol. longdom.org
The sulfonate group in this compound, being a strong acid, will be deprotonated at physiological pH. This anionic sulfonate group can form strong electrostatic and hydrogen bonding interactions with positively charged or polar residues in a protein's binding pocket, such as arginine and lysine. scielo.br Docking studies of para-sulfonato-calix longdom.orgarenes have demonstrated the importance of the sulfonate group in forming hydrogen bonds and other non-covalent interactions with receptor proteins. scielo.br
The 2-chloroethylphenyl moiety of this compound can also contribute to binding through hydrophobic and van der Waals interactions. The chlorine atom may also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity.
| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Sulfonate Group (-SO₃⁻) | Electrostatic, Hydrogen Bonding | Arginine, Lysine, Serine, Threonine |
| Benzene Ring | Hydrophobic, π-π Stacking, van der Waals | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
| Chloroethyl Group (-CH₂CH₂Cl) | Hydrophobic, van der Waals, Halogen Bonding | Alanine, Valine, Leucine, Isoleucine |
In silico screening methods can be employed to predict potential protein targets for this compound. researchgate.netelifesciences.org These approaches compare the structural and chemical features of the compound to libraries of known ligands for various proteins to identify potential binding partners. Given the structural similarities to known enzyme inhibitors, potential targets for this compound could include kinases, phosphatases, and proteases.
Applications in Chemical Manufacturing and Industrial Processes
Role as a Key Intermediate in Organic Synthesis
The utility of 4-(2-chloroethyl)benzenesulfonic acid in organic synthesis primarily stems from its ability to be converted into its more reactive derivative, 4-(2-chloroethyl)benzenesulfonyl chloride . This transformation is a critical first step in many synthetic pathways. The sulfonyl chloride is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and phenols to form stable sulfonamides and sulfonate esters, respectively.
This reactivity allows for the introduction of the 4-(2-chloroethyl)sulfonylphenyl moiety into a wide range of organic molecules. This functional group can serve various purposes, including acting as a protecting group for amines or as a scaffold for building more complex molecular architectures. The presence of the chloroethyl group offers a further point of reactivity, enabling subsequent chemical modifications through nucleophilic substitution or elimination reactions.
Key reactions involving 4-(2-chloroethyl)benzenesulfonyl chloride include:
Sulfonamide formation: Reaction with primary and secondary amines to yield N-substituted sulfonamides.
Sulfonate ester formation: Reaction with alcohols and phenols to produce the corresponding sulfonate esters.
Friedel-Crafts reactions: The sulfonyl chloride can be used to introduce the sulfonyl group onto other aromatic rings.
These fundamental reactions pave the way for the synthesis of a diverse array of compounds with applications in pharmaceuticals, agrochemicals, and other industrial sectors.
Use in the Production of Specialty Chemicals
One of the notable applications of this compound is in the synthesis of high-performance monomers for specialty polymers. A prime example is its role as a precursor in the production of 4,4′-dichlorodiphenyl sulfone . This monomer is a key building block in the manufacture of polyarylene ether sulfones, a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical strength.
The synthesis of 4,4′-dichlorodiphenyl sulfone can involve the reaction of 4-chlorobenzenesulfonic acid (which can be derived from this compound) with chlorobenzene (B131634). The resulting polymer finds use in demanding applications such as aerospace components, medical equipment, and automotive parts.
The bifunctional nature of this compound and its derivatives allows for their use in the synthesis of various other specialty chemicals, including cross-linking agents, surfactants, and ion-exchange resins. The sulfonic acid group imparts hydrophilicity and potential for ionic interactions, while the chloroethyl group provides a reactive handle for covalent attachment to other molecules or polymer backbones.
Contribution to Agrochemical Compound Development
The general structure of arylsulfonylureas, a significant class of herbicides, often incorporates a substituted benzene (B151609) ring attached to a sulfonylurea bridge. The reactivity of the sulfonyl chloride derived from this compound makes it a potential candidate for the synthesis of novel sulfonylurea herbicides. The chloroethyl group could also be modified to introduce other functionalities that may enhance the biological activity or alter the selectivity of the resulting agrochemical.
Involvement in Dye and Pigment Synthesis
A significant industrial application of this compound lies in the synthesis of reactive dyes. The 2-chloroethylsulfonyl group is a well-established precursor to the highly reactive vinyl sulfone group (-SO₂CH=CH₂). This transformation is typically achieved through an elimination reaction under alkaline conditions during the dyeing process. wikipedia.org
Vinyl sulfone dyes are a major class of reactive dyes used for coloring cellulosic fibers such as cotton and rayon. The vinyl sulfone group reacts with the hydroxyl groups of the cellulose (B213188) fibers to form a stable covalent bond, resulting in excellent wash fastness.
The synthesis of these dyes involves incorporating the 4-(2-chloroethyl)sulfonylphenyl moiety into a chromophore, which is the colored part of the dye molecule. This is often achieved by using 4-(2-chloroethyl)aniline, which can be synthesized from this compound, as a diazo component in the formation of azo dyes. Azo dyes, characterized by the -N=N- linkage, are the largest and most versatile class of commercial dyes.
The general synthetic route can be summarized as:
Conversion of this compound to an amino derivative.
Diazotization of the amino group to form a diazonium salt.
Coupling of the diazonium salt with a suitable coupling component (e.g., a naphthol or aniline (B41778) derivative) to form the azo dye containing the 4-(2-chloroethyl)sulfonyl group.
During the dyeing process, the addition of alkali promotes the elimination of HCl from the chloroethyl group, generating the reactive vinyl sulfone in situ, which then covalently bonds to the fiber.
Application in Materials Science Research
The reactivity and functionality of this compound and its derivatives make them valuable tools in materials science research for the development of functional polymers and materials. As previously mentioned, its derivative, 4,4′-dichlorodiphenyl sulfone, is a monomer for high-performance polyarylene ether sulfones. google.com
Furthermore, the sulfonic acid group is a key functional group for creating proton-conducting materials. Researchers have explored the synthesis of polymers with pendant sulfonic acid groups for applications in fuel cell membranes. While direct polymerization of this compound may be challenging, its derivatives can be incorporated into polymer backbones through various polymerization techniques. For example, a derivative of this compound could be synthesized with a polymerizable group, such as a vinyl or norbornene moiety, allowing for its incorporation into polymers via radical or ring-opening metathesis polymerization.
The resulting sulfonated polymers could exhibit interesting properties, such as ion-exchange capabilities, hydrophilicity, and catalytic activity, making them suitable for applications in membranes, sensors, and as polymer-supported catalysts. The chloroethyl group could also serve as a site for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking the polymer chains to enhance mechanical and thermal stability.
Environmental Fate, Transport, and Degradation Pathways
Abiotic Degradation Mechanisms
Abiotic degradation encompasses the chemical transformation of a compound in the absence of biological activity. For 4-(2-chloroethyl)benzenesulfonic acid, the key abiotic degradation mechanisms are expected to be photolytic degradation, hydrolysis, and chemical oxidation.
Photolytic Degradation Processes
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. Aromatic sulfonic acids are known to undergo photolysis in aqueous solutions. The process for benzenesulfonic acid, for instance, can lead to the formation of sulfurous acid, sulfur dioxide, and/or sulfuric acid. In alkaline solutions, photolysis of benzenesulfonic acid can yield benzene (B151609) and biphenyl.
Table 1: Anticipated Photolytic Degradation Reactions of this compound
| Reaction Type | Reactant | Potential Products |
| Desulfonation | This compound | Chloroethylbenzene, Sulfuric Acid |
| Dechlorination | This compound | 4-ethylbenzenesulfonic acid, Hydrochloric Acid |
| Ring Cleavage | Aromatic Intermediates | Aliphatic acids and aldehydes |
Hydrolysis in Aqueous Environments
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Sulfonic acids are generally resistant to hydrolysis under typical environmental conditions. However, the chloroethyl side chain of this compound introduces a potential site for hydrolysis. Halogenated aliphatic compounds can undergo hydrolysis to form alcohols. In the case of the 2-chloroethyl group, hydrolysis would lead to the formation of 4-(2-hydroxyethyl)benzenesulfonic acid.
The rate of this hydrolysis reaction is dependent on factors such as pH and temperature. Generally, the hydrolysis of alkyl halides is slow at neutral pH and can be accelerated under alkaline conditions. Therefore, in aqueous environments, a slow transformation of this compound to its corresponding alcohol derivative can be expected.
Table 2: Estimated Hydrolysis Half-lives of Related Compounds at pH 7 and 25°C
| Compound Class | Example Compound | Estimated Half-life |
| Alkyl Halides | Chloroethane | Days to Weeks |
| Aromatic Sulfonic Acids | Benzenesulfonic acid | Very long (resistant to hydrolysis) |
Note: Data for analogous compounds are presented due to the lack of specific data for this compound.
Chemical Oxidation Pathways
Chemical oxidation in the environment is primarily driven by reactive oxygen species, with the hydroxyl radical (•OH) being the most significant oxidant in atmospheric and aquatic systems. The reaction of hydroxyl radicals with benzene and its derivatives is a well-studied process. For benzenesulfonic acid, the reaction with hydroxyl radicals has been shown to proceed with a high rate constant. rsc.org This reaction typically involves the addition of the hydroxyl radical to the aromatic ring, leading to the formation of hydroxylated intermediates.
For this compound, oxidation by hydroxyl radicals is expected to occur at both the aromatic ring and the ethyl side chain. Attack on the aromatic ring would lead to the formation of various hydroxylated and dihydroxylated derivatives. Oxidation of the ethyl side chain could also occur, potentially leading to the formation of aldehydes and carboxylic acids. The presence of the chlorine atom may influence the reaction kinetics and the distribution of oxidation products.
Biotic Degradation Mechanisms
Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is a major pathway for the removal of many organic pollutants from the environment.
Microbial Metabolism of Chlorinated Aromatic Compounds
The microbial degradation of both chlorinated aromatic compounds and alkylbenzene sulfonates has been extensively studied. For linear alkylbenzene sulfonates (LAS), a common class of detergents, biodegradation is initiated by the oxidation of the terminal methyl group of the alkyl chain, followed by β-oxidation. nih.gov The degradation of the aromatic ring typically occurs after the side chain has been shortened.
Chlorinated benzenes can be degraded by various bacteria, often through pathways initiated by dioxygenase enzymes that introduce hydroxyl groups onto the aromatic ring, leading to the formation of chlorocatechols. researchgate.net These intermediates are then subject to ring cleavage.
For this compound, a plausible biodegradation pathway would involve initial attack on the ethyl side chain. Microorganisms could potentially oxidize the terminal carbon of the chloroethyl group, followed by dehalogenation and further oxidation. Another possibility is the direct cleavage of the sulfonate group, a process known as desulfonation, which has been observed for other benzenesulfonic acids. researchgate.net The resulting chloroethylphenol could then be further degraded. The specific pathway would depend on the microbial consortia present and the environmental conditions.
Identification and Analysis of Biodegradation Products
The identification of biodegradation products is crucial for understanding the complete fate of a compound. For alkylbenzene sulfonates, the primary biodegradation intermediates are sulfophenylcarboxylic acids (SPCs), which are formed through the oxidation of the alkyl chain. nih.gov These SPCs are generally more water-soluble and less toxic than the parent compounds and are eventually mineralized.
In the case of chlorinated aromatic compounds, biodegradation can lead to the formation of chlorocatechols and their ring-fission products. Complete mineralization results in the formation of carbon dioxide, water, and chloride ions.
For this compound, the expected biodegradation products would include hydroxylated and carboxylated derivatives of the parent compound, resulting from the oxidation of the ethyl side chain. Dechlorination would lead to the formation of 4-ethylbenzenesulfonic acid and its degradation products. Desulfonation would produce chloroethylphenols. A comprehensive analysis of potential metabolites is necessary to fully assess the environmental impact of this compound.
Table 3: Potential Biodegradation Products of this compound
| Initial Metabolic Step | Intermediate Product(s) |
| Side-chain oxidation | 4-(1-chloro-2-hydroxyethyl)benzenesulfonic acid, 4-(chloroacetyl)benzenesulfonic acid |
| Dehalogenation | 4-ethylbenzenesulfonic acid |
| Desulfonation | 4-(2-chloroethyl)phenol |
| Ring hydroxylation | Chloroethyl-dihydroxybenzenesulfonic acids |
Role of Microbial Communities in Environmental Attenuation
Microbial consortia, often comprising bacteria and fungi, are typically more effective in the complete mineralization of complex organic pollutants than individual microbial strains. nih.gov This is due to the synergistic interactions within the community, where different species may carry out sequential steps in the degradation pathway. researchgate.net
Bacterial Degradation:
Bacteria are key players in the breakdown of aromatic compounds in the environment. nih.gov For sulfonated aromatics, a critical step is the initial desulfonation, which can be carried out by specific bacterial enzymes. frontiersin.orgresearchgate.net Bacteria capable of degrading sulfonated aromatic compounds often possess monooxygenase or dioxygenase enzyme systems that initiate the cleavage of the aromatic ring. frontiersin.org Following desulfonation, the resulting chlorinated aromatic intermediate would likely be subjected to further degradation.
Aerobic bacteria, such as those from the genera Pseudomonas, Burkholderia, and Rhodococcus, have been shown to degrade a wide range of chloroaromatic compounds. nih.gov The degradation process typically involves the enzymatic removal of the chlorine atom, a process known as dehalogenation, which can occur either aerobically or anaerobically. nih.govresearchgate.net The initial attack on the aromatic ring is often catalyzed by dioxygenase enzymes, leading to the formation of chlorocatechols, which are then further metabolized. nih.gov
Fungal Degradation:
Fungi, particularly white-rot fungi, are also known for their ability to degrade a broad spectrum of persistent organic pollutants, including chlorinated and sulfonated compounds. researchgate.netfrontiersin.org These fungi secrete powerful, non-specific extracellular enzymes like lignin (B12514952) peroxidases, manganese peroxidases, and laccases. frontiersin.org These enzymes can oxidize the aromatic ring of this compound, leading to its depolymerization and breakdown. researchgate.netfrontiersin.org Fungal degradation can be a crucial initial step, breaking down the complex molecule into smaller, more biodegradable fragments that can then be utilized by bacteria. researchgate.net
The table below summarizes the key microbial players and their potential roles in the degradation of compounds structurally related to this compound.
| Microbial Group | Key Genera/Enzymes | Potential Role in Degradation of this compound |
| Bacteria | Pseudomonas, Burkholderia, Rhodococcus | Aerobic degradation of the chloroaromatic structure, dehalogenation. |
| Monooxygenases, Dioxygenases | Initial enzymatic attack on the aromatic ring and desulfonation. | |
| Fungi | White-rot fungi (Phanerochaete, Trametes) | Secretion of extracellular enzymes (lignin peroxidases, manganese peroxidases, laccases) for initial oxidation and breakdown of the aromatic structure. |
Environmental Monitoring and Analytical Challenges
Effective environmental monitoring of this compound is essential for assessing its distribution, fate, and potential risks. However, the detection and quantification of this compound in complex environmental matrices such as water, soil, and sediment present several analytical challenges.
The analytical process for organic pollutants in environmental samples typically involves several key steps: sample collection, extraction, cleanup, and instrumental analysis. env.go.jp For a polar and water-soluble compound like this compound, specific challenges arise at each stage.
Sample Extraction and Cleanup:
Due to its polarity, extracting this compound from aqueous samples using traditional liquid-liquid extraction with non-polar solvents can be inefficient. Solid-phase extraction (SPE) with appropriate sorbents, such as reversed-phase or ion-exchange materials, is a more suitable technique for concentrating this analyte from water samples. csbsju.edu For soil and sediment samples, more rigorous extraction methods like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) may be necessary to overcome the strong interactions between the sulfonic acid group and the solid matrix.
Sample cleanup is a critical step to remove interfering co-extractants from the environmental matrix, which can affect the accuracy and sensitivity of the final analysis. env.go.jp Techniques such as column chromatography with different stationary phases may be required to isolate this compound from other organic compounds.
Instrumental Analysis:
The choice of analytical instrument is crucial for the sensitive and selective detection of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar, non-volatile compounds. researchgate.net When coupled with a mass spectrometer (LC-MS or LC-MS/MS), it provides high sensitivity and specificity for the identification and quantification of the target analyte and its transformation products. csbsju.eduresearchgate.net
Gas Chromatography (GC): Direct analysis of the highly polar and non-volatile this compound by GC is not feasible. env.go.jp A derivatization step would be required to convert the sulfonic acid group into a more volatile and thermally stable derivative before GC analysis, often coupled with a mass spectrometer (GC-MS). env.go.jpcsbsju.edu This adds complexity to the analytical procedure and can introduce potential sources of error.
The table below outlines the common analytical techniques and the challenges associated with the monitoring of this compound.
| Analytical Step | Technique | Challenges and Considerations |
| Extraction (Water) | Solid-Phase Extraction (SPE) | Selection of appropriate sorbent material is critical for efficient recovery. |
| Extraction (Soil/Sediment) | Pressurized Liquid Extraction (PLE), Microwave-Assisted Extraction (MAE) | Optimization of extraction parameters (solvent, temperature, pressure) is necessary. |
| Cleanup | Column Chromatography | Removal of interfering substances from complex matrices can be challenging. |
| Analysis | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Matrix effects can suppress or enhance the analyte signal, requiring careful calibration. |
| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Requires a derivatization step, which can be time-consuming and may not be quantitative. |
Assessment of Environmental Persistence and Transformation
The environmental persistence of this compound is determined by its resistance to various degradation processes, including microbial degradation, photolysis, and chemical hydrolysis. The presence of both a sulfonate group and a chloroethyl group on the benzene ring influences its stability and the types of transformation products that may be formed.
Persistence:
The sulfonic acid group generally increases the water solubility of aromatic compounds and can make them more resistant to microbial attack. researchgate.net The carbon-sulfur bond in aromatic sulfonates is relatively stable. Similarly, the chloroethyl group can also contribute to the persistence of the molecule, as the carbon-chlorine bond is not easily broken. Chlorinated aromatic compounds are known for their recalcitrance in the environment. nih.govresearchgate.net Therefore, it can be anticipated that this compound may exhibit a degree of persistence in the environment, particularly in the absence of microbial communities adapted to its degradation.
Transformation Pathways:
In the environment, this compound can undergo transformation through various biotic and abiotic pathways, leading to the formation of different intermediate products.
Microbial Transformation: As discussed in section 8.2.3, microbial degradation is a key transformation pathway. The initial steps could involve either desulfonation or dehalogenation.
Desulfonation Pathway: Microbial enzymes could cleave the C-S bond, releasing sulfite (B76179) and forming 1-chloro-2-phenylethane. This intermediate would then likely undergo further degradation.
Dehalogenation Pathway: Alternatively, the chloroethyl group could be targeted first. This could occur through hydrolytic or reductive dehalogenation, leading to the formation of 4-(2-hydroxyethyl)benzenesulfonic acid.
Ring Cleavage: Following initial modifications of the side chains, dioxygenase enzymes could attack the aromatic ring, leading to ring cleavage and eventual mineralization to carbon dioxide and water. nih.gov
Abiotic Transformation:
Photolysis: Aromatic compounds can be susceptible to degradation by sunlight (photolysis). The presence of the chloroethyl group may influence the photochemical reactivity of the molecule. Photodegradation could lead to the cleavage of the C-Cl or C-S bonds or the breakdown of the aromatic ring. nih.gov
Hydrolysis: The chloroethyl group may be susceptible to hydrolysis, particularly under certain pH and temperature conditions, leading to the formation of 4-(2-hydroxyethyl)benzenesulfonic acid.
The potential transformation products of this compound are summarized in the table below. The formation of these products is hypothetical and based on the known degradation pathways of similar compounds.
| Transformation Pathway | Potential Transformation Product(s) |
| Microbial Desulfonation | 1-chloro-2-phenylethane |
| Microbial Dehalogenation/Hydrolysis | 4-(2-hydroxyethyl)benzenesulfonic acid |
| Microbial Ring Cleavage | Various aliphatic acids and eventually CO2 and H2O |
| Photolysis | Cleavage products of the aromatic ring and side chains |
Further research is needed to experimentally determine the actual persistence and transformation pathways of this compound in various environmental compartments.
Q & A
What are the standard synthetic routes for 4-(2-chloroethyl)benzenesulfonic acid, and how can reaction conditions be optimized?
Level: Basic
Answer:
The synthesis typically involves sulfonation of a chlorinated benzene derivative followed by alkylation. A common approach is chlorosulfonation of a benzene derivative (e.g., toluene or ethylbenzene) using chlorosulfonic acid, followed by reaction with ethylene dichloride to introduce the 2-chloroethyl group . Optimization includes controlling stoichiometry (e.g., molar ratios of chlorosulfonic acid to substrate) and temperature (60–80°C for sulfonation, 40–60°C for alkylation). Monitoring via TLC or HPLC ensures intermediate purity .
How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?
Level: Advanced
Answer:
Discrepancies often arise from impurities or polymorphic forms. Validate purity using:
- Chromatography: HPLC with UV detection (λ = 254 nm) or GC-MS for volatile intermediates .
- Spectroscopy: Compare NMR (¹H/¹³C) and FTIR data with computational predictions (e.g., DFT for expected peaks) .
- Crystallography: Single-crystal X-ray diffraction (SCXRD) to confirm molecular packing and polymorph identity . Cross-reference with databases like PubChem or DSSTox .
What advanced techniques are recommended for characterizing the stability of this compound under varying pH and temperature?
Level: Advanced
Answer:
- Degradation Studies: Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC-MS to track decomposition products (e.g., sulfonic acid hydrolysis to benzenesulfonate) .
- Kinetic Analysis: Model degradation kinetics (zero/first-order) using Arrhenius plots to predict shelf life .
- Spectroelectrochemistry: Monitor redox behavior in aqueous buffers (pH 2–12) to identify pH-sensitive functional groups .
How can researchers design experiments to probe the reactivity of the 2-chloroethyl group in electrophilic substitution reactions?
Level: Advanced
Answer:
- Competitive Reactions: Compare reaction rates with model compounds (e.g., 4-chloroethyl vs. 4-methylbenzenesulfonic acid) in nitration or halogenation.
- Isotopic Labeling: Use ³⁶Cl-labeled derivatives to track substitution pathways via radiometric detection .
- Computational Modeling: Apply DFT (e.g., Gaussian 16) to calculate activation energies for intermediates, identifying steric/electronic effects of the sulfonic acid group .
What methodologies are used to assess the biological activity of this compound derivatives in enzyme inhibition studies?
Level: Basic
Answer:
- In vitro Assays: Use enzyme-specific assays (e.g., carbonic anhydrase II inhibition via stopped-flow CO₂ hydration) with IC₅₀ determination .
- Docking Studies: Perform molecular docking (AutoDock Vina) to predict binding interactions with target enzymes .
- SAR Analysis: Synthesize analogs (e.g., varying substituents on the benzene ring) to correlate structural features with inhibitory potency .
How can researchers mitigate side reactions during the sulfonation step in synthesizing this compound?
Level: Advanced
Answer:
- Directed Sulfonation: Use directing groups (e.g., acetyl or nitro) to control regioselectivity, followed by deprotection .
- Low-Temperature Control: Perform sulfonation at –10°C to minimize polysulfonation byproducts .
- In situ Quenching: Add ice-water mixtures post-reaction to rapidly quench excess chlorosulfonic acid, preventing over-sulfonation .
What strategies are effective for analyzing trace impurities in this compound batches?
Level: Advanced
Answer:
- LC-HRMS: Liquid chromatography-high-resolution mass spectrometry (e.g., Q-TOF) to identify impurities at ppm levels .
- NMR Spiking: Add authentic standards of suspected byproducts (e.g., 4-chloroethylbenzenesulfonyl chloride) to confirm impurity identity via ¹H NMR peak overlap .
- ICH Guidelines: Follow Q3A(R2) for impurity profiling, setting thresholds (<0.10% for unknown impurities) .
How can computational tools aid in predicting the solubility and logP of this compound?
Level: Basic
Answer:
- Software Tools: Use ChemAxon MarvinSketch or ACD/Labs to calculate logP (clogP ≈ 1.2) and solubility (∼2.5 mg/mL in water) based on group contributions .
- Molecular Dynamics (MD): Simulate solvation free energy in explicit solvent models (e.g., TIP3P water) to refine predictions .
What safety protocols are critical when handling this compound in laboratory settings?
Level: Basic
Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (WGK 3 hazard) .
- Ventilation: Use fume hoods during synthesis to prevent inhalation of chlorinated vapors .
- Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
How can researchers validate the environmental persistence of this compound using biodegradation assays?
Level: Advanced
Answer:
- OECD 301 Tests: Conduct ready biodegradability tests (28-day incubation) with activated sludge; monitor via COD or TOC removal .
- Metabolite Profiling: Use LC-MS/MS to identify stable degradation products (e.g., benzenesulfonate) .
- QSAR Models: Apply EPI Suite to predict biodegradation half-life (e.g., t₁/₂ > 60 days indicates high persistence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
